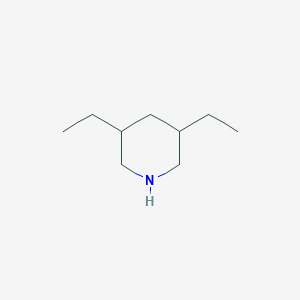

3,5-Diethylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

37088-01-0 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

3,5-diethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-8-5-9(4-2)7-10-6-8/h8-10H,3-7H2,1-2H3 |

InChI Key |

QHVWLTZHSFVUBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CNC1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diethylpiperidine and Its Precursors

Strategies for the Construction of the Piperidine (B6355638) Ring System

The foundational step in the synthesis of 3,5-diethylpiperidine is the construction of the piperidine ring. Several classical and modern methods are employed for this purpose.

A primary and industrially viable method for the synthesis of 3,5-disubstituted piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) derivative. In the case of this compound, the precursor is 3,5-diethylpyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, with the choice of catalyst and reaction conditions influencing the efficiency and stereochemical outcome of the reaction. Common catalysts include platinum, palladium, rhodium, and ruthenium, often supported on carbon. For instance, the hydrogenation of substituted pyridines has been successfully achieved using platinum oxide (PtO₂) as a catalyst under hydrogen pressure in a protic solvent like glacial acetic acid. researchgate.net Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), are also highly effective for the hydrogenation of pyridine derivatives. tuodaindus.comresearchgate.net The reaction conditions, including temperature, pressure, and solvent, are critical parameters that need to be optimized to achieve high yields and selectivity. For example, the hydrogenation of 3,5-dimethylpyridine (B147111), a close analog, is typically performed using a Ru/C catalyst. tuodaindus.com

| Catalyst | Support | Precursor | Product | Key Features |

| Platinum Oxide (PtO₂) | - | 3,5-Diethylpyridine | This compound | Effective under hydrogen pressure in glacial acetic acid. researchgate.net |

| Ruthenium | Carbon (Ru/C) | 3,5-Diethylpyridine | This compound | Widely used for pyridine hydrogenation, offering high efficiency. tuodaindus.comresearchgate.net |

| Palladium | Carbon (Pd/C) | 3,5-Diethylpyridine | This compound | A common catalyst for hydrogenation reactions. |

Direct regioselective alkylation of the piperidine ring at the 3 and 5 positions presents a significant synthetic challenge due to the difficulty in controlling the position and number of alkyl group additions. A more controlled approach involves the alkylation of a pre-functionalized piperidine derivative. One such strategy involves the formation of an enamine from a piperidine precursor, which can then be selectively alkylated. For instance, piperidine can be converted to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The enamide anion of Δ¹-piperideine can then be generated and reacted with an alkyl halide, such as ethyl bromide, to introduce an ethyl group at the 3-position. odu.eduodu.edu Repeating this process would be necessary to introduce the second ethyl group at the 5-position, which adds complexity to the synthesis. This multi-step approach often results in low yields and a mixture of products, including mono- and di-alkylated piperidines. odu.edu

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic structures like piperidines in a single step from three or more starting materials. windows.netnih.govnih.gov While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs can be applied to construct the piperidine core with subsequent modifications to install the diethyl substituents. For example, a one-pot synthesis of a highly functionalized piperidone tricarboxylate has been reported using a ytterbium and silver co-catalyzed multicomponent reaction. researchgate.net Such piperidone intermediates could potentially be converted to this compound through a series of reduction and alkylation steps. The key advantage of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple starting materials. nih.gov

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters at the C-3 and C-5 positions of this compound gives rise to the possibility of cis and trans diastereomers, as well as enantiomers for the chiral trans isomer. The control of this stereochemistry is a critical aspect of its synthesis.

The enantioselective synthesis of disubstituted piperidines can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and chemoenzymatic approaches. nih.govnih.govnih.gov For instance, a divergent synthesis of 3,5-dioxygenated piperidines has been accomplished using chemoenzymatic methods, which allows for the efficient formation of specific stereoisomers. nih.gov While this example deals with dioxygenated piperidines, the principles of using enzymes and chiral catalysts can be adapted for the synthesis of this compound isomers. Asymmetric hydrogenation of a suitably substituted dihydropyridine (B1217469) precursor using a chiral catalyst is another powerful strategy to obtain enantiomerically enriched piperidines.

The cis/trans stereochemistry of this compound is often determined during the reduction of the corresponding 3,5-diethylpyridine. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product. For the analogous 3,5-dimethylpiperidine, hydrogenation can yield both cis and trans isomers. tuodaindus.comwikipedia.org For example, the hydrogenation of 1,3,5-trimethylpyridinium quaternary ammonium (B1175870) salt using a ruthenium on carbon catalyst has been shown to produce a mixture of cis and trans isomers of 1,3,5-trimethylpiperidine. patsnap.com The separation of these diastereomers can be achieved through techniques such as crystallization or chromatography. tuodaindus.com A patent for the preparation of trans-3,5-dimethylpiperidine describes a method using a composite catalyst under hydrogen protection to achieve a higher content of the trans isomer. google.com This suggests that by carefully selecting the catalyst system, it is possible to influence the stereochemical outcome of the hydrogenation reaction to favor either the cis or the trans isomer of this compound.

| Method | Key Feature | Outcome |

| Catalytic Hydrogenation | Choice of catalyst and conditions | Mixture of cis and trans isomers. tuodaindus.compatsnap.com |

| Fractional Crystallization | Different solubilities of diastereomeric salts | Separation of cis and trans isomers. tuodaindus.com |

| Chromatography | Different affinities of isomers for the stationary phase | Separation of cis and trans isomers. tuodaindus.com |

| Specific Catalyst Systems | Use of composite catalysts | Preferential formation of one diastereomer. google.com |

Asymmetric Catalysis in Diethylpiperidine Synthesis (e.g., Rhodium-catalyzed, Iridium-catalyzed, Palladium-catalyzed)

While direct asymmetric syntheses exclusively for this compound are not extensively detailed, the methodologies developed for polysubstituted piperidines are broadly applicable. These strategies rely on transition metal catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically enriched products.

Rhodium-catalyzed Synthesis

Rhodium catalysts are powerful tools for the asymmetric synthesis of chiral piperidines, primarily through cycloaddition and carbometalation reactions. One notable method is the Rh(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can assemble the piperidine core from simpler components like alkynes and isocyanates with high enantioselectivity. nih.gov This approach allows for the construction of densely functionalized piperidine scaffolds that can be further elaborated. nih.gov

Another significant rhodium-catalyzed strategy involves the asymmetric carbometalation of dihydropyridines. acs.org This process, which can be described as a reductive Heck-type reaction, couples aryl, heteroaryl, or vinyl boronic acids with a protected dihydropyridine intermediate. snnu.edu.cn The sequence involves a three-step process: partial reduction of a pyridine precursor, Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the saturated piperidine ring with excellent enantioselectivity. acs.orgsnnu.edu.cn

| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Enantioselectivity (ee) | Ref |

| Rh(I) with chiral ligand | [2+2+2] Cycloaddition | Alkenyl isocyanates, Alkynes | Accesses piperidinol scaffolds; cleavable tether strategy. | Good | High | nih.gov |

| Rhodium complex | Asymmetric Carbometalation | Dihydropyridines, Arylboronic acids | Reductive Heck-type reaction; broad functional group tolerance. | High | Excellent | acs.orgsnnu.edu.cn |

Iridium-catalyzed Synthesis

Iridium-catalyzed reactions, particularly the asymmetric hydrogenation of pyridine derivatives, represent a direct and efficient route to chiral piperidines. dicp.ac.cn The primary challenge in hydrogenating the stable pyridine ring is the potential for catalyst deactivation by both the substrate and the piperidine product. dicp.ac.cn A successful strategy to overcome this involves the activation of the pyridine as a pyridinium (B92312) salt, for instance, an N-benzyl-pyridinium bromide. dicp.ac.cn This activation enhances the substrate's reactivity and prevents catalyst inhibition. dicp.ac.cn The subsequent hydrogenation using a chiral Iridium catalyst, often in combination with a phosphine (B1218219) ligand like (S)-MeO-BIPHEP and an iodine additive, proceeds with high enantioselectivity. dicp.ac.cnnih.gov This method provides a versatile and practical procedure for accessing a variety of chiral substituted piperidines. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Enantioselectivity (ee) | Ref |

| [{Ir(cod)Cl}₂] / (S)-MeO-BIPHEP / I₂ | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Activation of pyridine as a salt avoids catalyst inhibition. | High | dicp.ac.cn |

| Iridium / MP²-SEGPHOS | Asymmetric Hydrogenation | N-Alkyl-2-alkylpyridinium salts | Utilizes a chiral phosphole-based ligand. | High | nih.gov |

| Iridium complex with PHOX ligands / I₂ | Asymmetric Hydrogenation | N-Iminopyridinium ylides | Hydrogenation of activated pyridine derivatives. | 54-90% |

Palladium-catalyzed Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for creating stereocenters. researchgate.netrsc.org In the context of piperidine synthesis, this reaction can be used to introduce substituents to a pre-existing ring or to form the ring itself. The reaction involves the formation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile. snnu.edu.cn By using chiral ligands, the approach of the nucleophile is controlled, leading to high enantioselectivity. snnu.edu.cn This methodology has been successfully applied to the synthesis of functionalized piperidines, such as the enantioselective synthesis of cis-3-ethyl-4-phenylpiperidine from an acylsilane nucleophile and an allyl reagent. acs.org The versatility of Pd-catalyzed AAA allows for the use of a wide range of both stabilized and non-stabilized nucleophiles, making it a powerful tool for generating diverse piperidine derivatives. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Ref |

| Palladium with chiral ligands | Asymmetric Allylic Alkylation (AAA) | Allyl reagents, Carbon/Nitrogen nucleophiles | Powerful C-C and C-N bond-forming reaction. | researchgate.net |

| Palladium complex | Asymmetric Allylic C-H Alkylation | α-Alkenes, 2-Acylimidazoles | Direct functionalization of C-H bonds. | snnu.edu.cn |

| Palladium / Diamidophosphite ligand | AAA with α-sulfonyl anions | Allyl fluorides, Silylated sulfones | In situ generation of "hard" carbon nucleophiles. | rsc.org |

Preparation of Functionalized this compound Derivatives

The derivatization of the piperidine core is crucial for modulating its chemical and biological properties. Various synthetic strategies have been developed to install functional groups, create more complex structures, and explore the chemical space around the piperidine scaffold.

Synthesis of Carboxamide Derivatives of Diethylpiperidine

Piperidine carboxamides are a significant class of derivatives, frequently explored for their biological activity. nih.gov The synthesis of these compounds is typically achieved through standard amide bond formation protocols. A common route involves the coupling of a piperidine-carboxylic acid with a desired amine. researchgate.net

For example, a piperidine-3-carboxylic acid derivative can be reacted with a primary or secondary amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reaction, conducted in an appropriate solvent like dichloromethane (B109758) (DCM), efficiently yields the corresponding piperidine-3-carboxamide. researchgate.net This versatile method allows for the introduction of a wide array of substituents via the amine component, leading to the creation of large libraries of carboxamide derivatives for further investigation. nih.govacgpubs.org

Routes to Bi-piperidine Structures Utilizing Diethylated Moieties

Bi-piperidine and bis-piperidine structures are prominent motifs in a class of structurally complex marine natural products known as tetracyclic bis-piperidine alkaloids (TcBPAs). researchgate.netnih.gov These molecules are characterized by two piperidine units linked together, often within a larger macrocyclic framework. nih.gov The synthesis of these intricate architectures poses considerable challenges to chemists. researchgate.net

Bioinspired synthetic strategies have been proposed, often involving key intermediates that can undergo cyclization to form the dual piperidine core. nih.gov While the direct synthesis of bi-piperidines from diethylated precursors is not a standard named reaction, the principles of constructing TcBPAs can be adapted. Synthetic routes could envision the coupling of two appropriately functionalized this compound units or the construction of the bi-piperidine core with subsequent introduction of the ethyl groups. The complexity of these molecules underscores the need for robust and stereocontrolled methods for both piperidine synthesis and C-C or C-N bond-forming coupling reactions.

Halogenation and Other Electrophilic/Nucleophilic Derivatization of Piperidine Systems

The introduction of functional groups onto the piperidine ring through electrophilic or nucleophilic reactions is a key strategy for creating analogues.

Halogenation: Direct halogenation of a saturated piperidine ring is often unselective. A more controlled and common approach is the halogenation of a pyridine precursor, followed by catalytic hydrogenation to the corresponding halogenated piperidine. dtic.milfirsthope.co.in Pyridines are less reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions typically occurring at the 3-position under harsh conditions. firsthope.co.in More modern methods have been developed for selective halogenation at various positions of the pyridine ring using designed phosphine reagents or palladium catalysis, which can tolerate a wide range of functional groups. nih.govrsc.org Alternatively, partially saturated intermediates like tetrahydropyridines can be halogenated directly with reagents such as iodine before further modification. researchgate.net

Nucleophilic Derivatization: Nucleophilic substitution offers a direct route to functionalized piperidines. A powerful method involves the use of activated piperidine precursors, such as N-protected 2-methoxy- or 2-acyloxypiperidines. nih.gov These compounds can react with various nucleophiles, like silyl (B83357) enolates, in the presence of a catalytic amount of a metal triflate (e.g., Sc(OTf)₃). nih.gov This reaction proceeds through an N-acyliminium ion intermediate and allows for the diastereoselective introduction of alkyl groups at the 2-position of the piperidine ring. The stereochemical outcome (cis or trans) can be controlled by the nature of the leaving group and substituents on the piperidine ring. nih.gov

Electrophilic Derivatization: Direct electrophilic attack on the C-H bonds of a simple piperidine ring is challenging. Strategies typically involve either the electrophilic substitution of the aromatic pyridine precursor as mentioned above, or the conversion of the piperidine into an enamine or enolate intermediate to activate adjacent positions for reaction with electrophiles.

Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates in Piperidine Derivatization

Aziridinium ions are highly reactive, strained three-membered heterocyclic intermediates that serve as versatile precursors in the synthesis and derivatization of nitrogen-containing compounds, including piperidines. longdom.orgencyclopedia.pub These intermediates are typically generated from "non-activated" aziridines (those with electron-donating groups on the nitrogen) by reaction with a suitable electrophile, or through intramolecular cyclization of a precursor containing both an amino group and a leaving group, such as a 4-hydroxybutylaziridine. encyclopedia.pubresearchgate.net

The synthetic utility of aziridinium ions stems from their susceptibility to undergo ring-opening reactions upon attack by a nucleophile. longdom.org This process can lead to ring-expansion, providing a pathway to larger heterocyclic systems. For example, a transient bicyclic aziridinium salt can be opened by an organocopper reagent to afford 2-alkylsubstituted piperidines in a regio- and stereoselective manner. researchgate.net Furthermore, the reaction of aziridinium ylides, formed from the transfer of a carbene to an aziridine, can be tuned to produce complex dehydropiperidines through a snnu.edu.cndicp.ac.cn-Stevens rearrangement. nih.govchemrxiv.org The reactivity and synthetic applications of aziridinium ions provide a powerful method for the controlled construction of complex and functionally diverse piperidine structures. longdom.orgencyclopedia.pub

Structural Elucidation and Spectroscopic Characterization of 3,5 Diethylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical environment of each proton and carbon atom in 3,5-diethylpiperidine and its derivatives can be mapped, and the spatial relationships between atoms can be inferred.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would be characterized by signals corresponding to the protons on the piperidine (B6355638) ring and the ethyl substituents. The precise chemical shifts and multiplicities of these signals are highly dependent on the stereochemistry (cis or trans) of the ethyl groups and the nature of any substituent on the nitrogen atom.

In derivatives of cis-3,5-diethylpiperidine, the protons at the C2 and C6 positions of the piperidine ring often appear as complex multiplets due to coupling with adjacent protons. The protons at C3 and C5, which are attached to the ethyl groups, would also present as multiplets. The methylene (B1212753) protons of the ethyl groups typically resonate as quartets, coupled to the methyl protons, which in turn appear as triplets.

For N-substituted cis-3,5-diethylpiperidine derivatives, typical ¹H NMR data might show resonances for the piperidine ring protons in the range of δ 1.0-3.5 ppm. The methyl protons of the ethyl groups are generally observed further upfield.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound derivatives, distinct signals are expected for the carbons of the piperidine ring and the ethyl groups. The stereoisomeric relationship (cis or trans) between the ethyl groups leads to different chemical shifts for the ring carbons.

In studies of N-aryl derivatives of this compound, the ¹³C NMR spectra show characteristic signals for the piperidine ring carbons. For instance, in a cis isomer, the C3 and C5 carbons would be equivalent, as would the C2 and C6 carbons. However, in a trans isomer, these pairs would be inequivalent, leading to more complex spectra.

A representative data set for an N-substituted derivative highlights these differences:

Major (trans) isomer: Signals for the piperidine ring carbons might appear around δ 51.5, 51.6, 19.0, and 19.2 ppm.

Minor (cis) isomer: Corresponding signals might be found at δ 48.6, 49.3, 17.2, and 17.5 ppm.

These differences in chemical shifts allow for the confident assignment of the relative stereochemistry of the isomers.

Advanced NMR Techniques for Stereochemical Assignment

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the unambiguous assignment of stereochemistry. In the context of this compound, NOESY experiments can reveal through-space interactions between protons. For the cis isomer, NOE correlations would be expected between the axial protons at C2, C4, and C6, and the axial protons of the ethyl groups at C3 and C5. Conversely, the trans isomer would show a different pattern of NOE correlations, allowing for clear differentiation between the two diastereomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise mass of a compound, which in turn allows for the calculation of its elemental formula. For derivatives of this compound, HRMS data is consistently reported to confirm the identity of synthesized compounds. For example, the protonated molecule [M+H]⁺ of an N-aryl-3,5-diethylpiperidine derivative would be analyzed to confirm that the experimentally found mass corresponds to the calculated theoretical mass for the expected chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a technique that separates components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing the purity of a sample and identifying individual components. While specific GC-MS studies on the parent this compound are not extensively detailed in the literature, this technique is routinely used in the analysis of its derivatives and related piperidine compounds. The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule, aiding in its identification. The fragmentation would likely involve the loss of an ethyl group or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

The key characteristic absorption bands expected for this compound include:

N-H Stretching: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond stretch in secondary amines. researchgate.net In the vapor phase spectrum of piperidine, this appears in a region contaminated by water, but its presence is a key indicator of the secondary amine group. nist.gov

C-H Stretching: Strong absorptions between 2800 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the ethyl groups and the piperidine ring. Specifically, asymmetric and symmetric stretching of CH₃ and CH₂ groups can be distinguished in this region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions.

C-N Stretching: The stretching vibration of the C-N bond typically appears in the region of 1250-1020 cm⁻¹. In related heterocyclic compounds, C-N stretching can be observed around 1275 cm⁻¹. acs.org

These absorption bands collectively provide a spectroscopic fingerprint for the molecule, confirming the presence of the piperidine ring, the secondary amine functionality, and the diethyl substituents.

Table 1: Characteristic Infrared (IR) Absorption Bands for Substituted Piperidines

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (CH₂/CH₃) | Bend | 1370 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Nitroxide Derivatives Containing Diethylpiperidine Moieties

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying compounds with unpaired electrons, such as nitroxide radicals. nih.gov When a stable nitroxide radical moiety is attached to a this compound scaffold, EPR spectroscopy can provide detailed information about the local environment, dynamics, and structure of the molecule. rsc.orgnsf.gov

The EPR spectrum of a nitroxide radical is primarily characterized by a three-line pattern due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (nuclear spin I=1). The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constant (A-value), which are sensitive to the molecular structure and environment. researchgate.net

For nitroxide derivatives of piperidine, the structure of the piperidine ring significantly influences the EPR spectral parameters. The rate of reduction of the nitroxide to its EPR-silent hydroxylamine (B1172632) form can be monitored by the decrease in the EPR signal intensity over time, providing insights into the local redox environment. nih.govresearchgate.net Furthermore, the linewidths in the EPR spectrum are affected by the conformational flexibility of the piperidine ring. nih.gov Computational modeling has shown that conformational diversity in the piperidine ring can lead to a narrowing of the EPR spectral lines. nih.gov

Studies on various piperidine-based nitroxides, such as derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), demonstrate that electronic and steric factors of substituents on the ring modulate the stability and reactivity of the radical. researchgate.net A hypothetical this compound-N-oxyl derivative would be expected to show an EPR spectrum whose parameters (e.g., aN value) reflect the specific conformation and electronic environment imposed by the diethyl groups.

Table 2: Representative EPR Data for Piperidine-Based Nitroxide Radicals

| Nitroxide Compound | Key Feature | Typical aN Value (Gauss) | Reference |

| 4-Oxo-TEMPO | Carbonyl group at C4 | ~15.5 - 16.0 | nih.gov |

| TEMPO | Tetramethyl substituted | ~16.0 - 17.0 | researchgate.net |

| 4-Hydroxy-TEMPO | Hydroxyl group at C4 | ~15.8 - 16.2 | nih.gov |

Note: aN values are solvent and temperature dependent. The values presented are representative.

X-ray Crystallography for Absolute and Relative Configuration Determination of Piperidine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, including precise bond lengths, bond angles, and stereochemistry. For derivatives of this compound, this technique can unambiguously establish the relative and absolute configuration of the stereocenters at the C3 and C5 positions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the atomic positions can be determined.

Studies on various disubstituted piperidine derivatives provide a clear framework for what can be determined for a this compound derivative. For instance, in the crystal structure of t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone, the piperidine ring was found to adopt a chair conformation. researchgate.nettandfonline.com The orientation of the substituents (axial or equatorial) is also clearly resolved. tandfonline.com This is crucial for understanding the molecule's shape and potential interactions.

For chiral molecules, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration. nih.gov This technique was successfully used to establish the absolute configuration of enantiomeric pairs of 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov The analysis provides a Flack parameter, which confirms the correct enantiomer has been modeled. nih.gov Therefore, for a chiral isomer of a this compound derivative, X-ray crystallography could definitively assign the (3R,5S), (3S,5R), (3R,5R), or (3S,5S) configuration.

Table 3: Example Crystallographic Data for a Substituted Piperidine Derivative (MCAMPO)

| Parameter | Value |

| Compound Name | N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one (MCAMPO) |

| Chemical Formula | C₂₄H₂₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5714(10) |

| b (Å) | 19.7588(10) |

| c (Å) | 11.3961(10) |

| β (°) | 94.383(10) |

| Volume (ų) | 2148.9(3) |

| Z (molecules/unit cell) | 4 |

| Conformation | Chair |

Data sourced from a study on piperidine derivatives. tandfonline.com

Stereochemistry and Conformational Analysis of 3,5 Diethylpiperidine

Diastereomeric Forms (cis- and trans-isomers) of 3,5-Diethylpiperidine

The presence of two stereocenters at the C3 and C5 positions of the piperidine (B6355638) ring gives rise to diastereomerism in this compound. Two distinct diastereomeric forms exist: a cis-isomer and a trans-isomer. In the cis configuration, the two ethyl substituents are located on the same side of the piperidine ring, whereas in the trans configuration, they are on opposite sides.

The formation of these isomers is often observed during the synthesis of the compound, for instance, through the catalytic hydrogenation of 3,5-diethylpyridine, a synthetic precursor. Analogous studies on 3,5-dimethylpyridine (B147111) show that the choice of catalyst can influence the ratio of the resulting diastereomers. tuodaindus.comnih.gov For example, hydrogenation using a palladium on carbon (Pd/C) catalyst has been shown to preferentially form the trans isomer of 3,5-dimethylpiperidine, while other catalysts might yield different ratios. tuodaindus.comnih.gov The separation of these isomers, which possess different physical properties, can be achieved through methods like fractional crystallization or chromatography. tuodaindus.com

Enantiomeric Considerations (R,R/S,S Configurations) in 3,5-Disubstituted Piperidines

The chirality of this compound is dependent on its diastereomeric form. The principles of stereochemistry for 3,5-disubstituted piperidines dictate the potential for enantiomers. wikipedia.org

cis-3,5-Diethylpiperidine : This isomer possesses a plane of symmetry that passes through the nitrogen atom and bisects the C3-C5 bond. Consequently, it is an achiral meso compound. Its stereochemical configuration is (3R, 5S) or, equivalently, (3S, 5R), which are superimposable mirror images.

trans-3,5-Diethylpiperidine : This isomer lacks an internal plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (3R, 5R)-3,5-diethylpiperidine and (3S, 5S)-3,5-diethylpiperidine. A standard synthesis typically produces these enantiomers in equal amounts, resulting in a racemic mixture.

The stereoisomeric forms of this compound are summarized in the table below.

| Diastereomer | Configuration | Chirality | Number of Stereoisomers |

| cis | (3R, 5S) | Achiral (meso) | 1 |

| trans | (3R, 5R) and (3S, 5S) | Chiral | 2 (one enantiomeric pair) |

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov This is a dynamic system that can undergo ring inversion, a process where one chair conformation flips into another. During this inversion, higher-energy intermediate conformations, such as the twist-boat, are transiently formed. nih.govrsc.org However, for most piperidine derivatives under standard conditions, the population of these non-chair forms is negligible due to their higher energy. nih.gov The presence of the nitrogen atom and its lone pair, as well as substituents on the ring, significantly influences the energetics of the chair conformations and the ring inversion process. rsc.org

Influence of Diethyl Substituents on Ring Conformation and Stereochemical Outcomes

The orientation of the two ethyl groups in this compound is a critical determinant of the molecule's conformational stability. The preference is for substituents to occupy equatorial positions to avoid destabilizing steric interactions, particularly 1,3-diaxial interactions.

cis-Isomer : For cis-3,5-diethylpiperidine, the most stable conformation is a chair form where both ethyl groups are in equatorial positions (diequatorial). This arrangement minimizes steric strain, as there are no significant 1,3-diaxial repulsions involving the bulky ethyl groups. This diequatorial conformation is significantly lower in energy than the alternative diaxial chair conformation that would result from ring inversion.

trans-Isomer : The trans-isomer cannot adopt a diequatorial conformation. In any chair conformation, one ethyl group must be equatorial while the other is axial. This equatorial-axial arrangement is inherently less stable than the diequatorial conformation of the cis-isomer. The axial ethyl group experiences steric repulsion from the axial hydrogen atoms at the C2 and C4 positions. This steric hindrance, known as 1,3-diaxial interaction, raises the energy of the molecule. The energetic cost (A-value) of placing an ethyl group in an axial position is generally considered to be slightly greater than that for a methyl group due to the increased number of atoms and potential for unfavorable gauche interactions within the ethyl chain itself. Consequently, the cis-isomer is the thermodynamically more stable diastereomer. This is supported by studies on related systems where base-mediated epimerization can convert the trans isomer to the more stable cis isomer. nih.gov

The conformational preferences are summarized in the following table.

| Isomer | Most Stable Chair Conformation | Substituent Orientations | Relative Thermodynamic Stability |

| cis-3,5-Diethylpiperidine | Chair | Diequatorial | More Stable |

| trans-3,5-Diethylpiperidine | Chair | Equatorial, Axial | Less Stable |

Reactivity and Transformation of 3,5 Diethylpiperidine

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers of the Piperidine (B6355638) Ring

The reactivity of the 3,5-diethylpiperidine scaffold is primarily centered around its secondary amine nitrogen, which serves as a nucleophilic site, and to a lesser extent, the carbon atoms of the ring.

N-Alkylation and N-Acylation: The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a potent nucleophile. This facilitates classic N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The nitrogen atom displaces the leaving group on the alkylating agent to form a new carbon-nitrogen bond, resulting in a tertiary amine. The reaction mechanism is a standard bimolecular nucleophilic substitution (SN2). The reactivity in such reactions can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent. Studies on similar 3-substituted piperidines have shown that the substitution on the ring can influence the rate of alkylation. d-nb.info For instance, research on 3-chloropiperidines indicates that substitution at the C-5 position significantly affects reactivity. d-nb.info

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl), yields an N-acyl-3,5-diethylpiperidine (an amide). This transformation is robust and widely used to install a variety of functional groups or protecting groups onto the piperidine nitrogen.

C-Alkylation: Direct alkylation at the carbon centers of the this compound ring is less common and more challenging than N-alkylation. It typically requires the formation of an enamine or a related carbanionic intermediate. This can be achieved by deprotonation of a carbon atom alpha to a carbonyl group if the piperidine ring is part of a piperidone (ketone) structure. However, for the parent this compound, such reactions are not straightforward due to the lower acidity of the C-H bonds.

Table 1: Common N-Substitution Reactions of this compound

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3,5-diethylpiperidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-3,5-diethylpiperidine |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-3,5-diethylpiperidine |

Reactions with Metal Complexes and Coordination Chemistry

The nitrogen atom of this compound enables it to function as an effective ligand in coordination chemistry, forming stable complexes with various metal ions.

The this compound framework functions as a monodentate N-donor ligand. The nitrogen's lone pair of electrons can be donated to a metal center, forming a coordinate covalent bond. The steric bulk of the two ethyl groups at the 3 and 5 positions influences the coordination environment around the metal, potentially affecting the geometry and stability of the resulting complex. Ligands derived from this scaffold, such as N,N-dialkyl-2-(3,5-diethyl-1-piperidyl)acetamides, have been specifically designed for extracting metal ions, demonstrating the utility of this structural motif in creating effective chelating agents.

Piperidine and its derivatives are known to coordinate with transition metals like palladium. This compound can form complexes with Pd(II) salts, such as palladium chloride (PdCl₂). In such a complex, the nitrogen atom donates its lone pair to an empty orbital of the palladium center, forming a stable Pd-N bond. Palladium complexes are often square planar, and the coordination of one or more this compound ligands would satisfy the coordination sphere of the metal. These types of complexes are relevant in catalysis, where the ligand can modify the electronic properties and steric environment of the palladium center, thereby influencing its catalytic activity in reactions like cross-coupling. nih.govnih.gov

The uranyl ion, (UO₂)₂⁺, is a hard Lewis acid and readily forms complexes with both oxygen and nitrogen donor ligands. nih.govnih.gov The nitrogen atom of this compound can act as a donor to the equatorial coordination sites of the linear uranyl moiety. The interaction involves the donation of the nitrogen lone pair to the uranium center. nih.gov The resulting complexes are of interest in the context of nuclear fuel reprocessing and waste management, where selective extraction of actinides is crucial. The stability and structure of these complexes are governed by factors including the solvent system and the presence of other coordinating anions. chemrxiv.org Research on related N-donor ligands shows that they can form stable, well-defined complexes with the uranyl ion. researchgate.net

Table 2: Coordination Properties of this compound

| Metal Ion | Typical Coordination Mode | Resulting Complex Example | Potential Application |

|---|---|---|---|

| Palladium(II) | Monodentate N-donor | [PdCl₂(this compound)₂] | Catalysis (e.g., Cross-Coupling) |

| Uranyl(VI) | N-donor to equatorial plane | [UO₂(NO₃)₂(this compound)₂] | Actinide Separation |

Functional Group Interconversions on Diethylpiperidine Derivatives

Functional group interconversions (FGIs) on derivatives of this compound allow for the synthesis of a wide array of more complex molecules. These transformations typically involve reactions on functional groups attached to the piperidine ring or the ethyl side chains, rather than altering the core heterocyclic structure.

For a hypothetical derivative, such as 3,5-diethylpiperidin-4-ol, several FGIs are possible:

Oxidation: The secondary alcohol could be oxidized to a ketone (3,5-diethylpiperidin-4-one) using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Conversion to Halide: The hydroxyl group can be converted into a good leaving group, such as a tosylate, and subsequently displaced by a halide ion (e.g., Cl⁻, Br⁻) in an SN2 reaction. vanderbilt.edu

Esterification: Reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride) would yield the corresponding ester.

If a functional group were present on one of the ethyl side chains, similar standard organic transformations could be applied. For example, a terminal alkene on a side chain could undergo hydroboration-oxidation to yield an alcohol, or ozonolysis to yield a carboxylic acid. These FGIs are fundamental in medicinal chemistry and materials science for creating analogs and new molecular entities based on the this compound scaffold.

Computational and Theoretical Studies on 3,5 Diethylpiperidine

Quantum Chemical Calculations (e.g., Density Functional Theory for Geometry Optimization)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of 3,5-diethylpiperidine derivatives. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully employed to optimize the geometry of complex piperidine (B6355638) systems.

For instance, a study on 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (DEDCPP) demonstrated that the piperidine ring adopts a stable chair conformation. tandfonline.comtandfonline.com The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, were determined, providing a detailed three-dimensional structure of the molecule. tandfonline.com

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand hyperconjugative interactions and charge delocalization within the molecule. In the case of the DEDCPP molecule, NBO analysis revealed the electron densities of donor and acceptor bonds and the stabilization energies associated with these interactions. tandfonline.comtandfonline.com Furthermore, calculations of the dipole moment, polarizability, and first-order hyperpolarizability can indicate the potential for nonlinear optical (NLO) properties. tandfonline.comtandfonline.com

The electronic properties are further explored through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap, as observed in the DEDCPP study, suggests higher chemical reactivity. tandfonline.com Mulliken atomic charge calculations provide insights into the distribution of charge among the atoms, which is crucial for understanding electrostatic interactions. tandfonline.com

Thermodynamic properties such as heat capacity, enthalpy, and entropy can also be calculated at different temperatures, offering a comprehensive understanding of the molecule's behavior under various conditions. tandfonline.com

Below is a representative table of optimized geometric parameters for a disubstituted piperidine derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C | 1.53 |

| C-N | 1.47 | |

| C-H | 1.09 | |

| N-H | 1.01 | |

| Bond Angle (°) | C-N-C | 112.5 |

| C-C-C | 110.8 | |

| H-C-H | 109.5 | |

| Dihedral Angle (°) | C-N-C-C | -55.2 |

Molecular Dynamics Simulations for Conformational Analysis of Piperidine Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and dynamic behavior of piperidine systems. By simulating the atomic motions over time, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the environment on the molecular structure.

For this compound, both cis and trans isomers exist, each with a set of possible conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of the cis-isomer, one ethyl group will be in an axial position and the other in an equatorial position in the most stable chair form. For the trans-isomer, both ethyl groups can occupy equatorial positions, leading to a more stable diaxial conformation.

MD simulations can be used to explore the potential energy surface of these isomers and identify the most stable conformers. The simulations can also provide information on the flexibility of the piperidine ring and the rotational freedom of the ethyl substituents. This information is crucial for understanding how these molecules interact with biological targets.

The following table presents hypothetical conformational analysis data for cis- and trans-3,5-diethylpiperidine, illustrating the expected relative energies of different conformers.

| Isomer | Conformation | Substituent Orientations | Relative Energy (kcal/mol) |

|---|---|---|---|

| cis-3,5-Diethylpiperidine | Chair 1 | 3-axial, 5-equatorial | 0.0 |

| Chair 2 | 3-equatorial, 5-axial | 0.0 | |

| trans-3,5-Diethylpiperidine | Chair (diequatorial) | 3-equatorial, 5-equatorial | 0.0 |

| Chair (diaxial) | 3-axial, 5-axial | ~4.0 |

Structure-Activity Relationship (SAR) Studies via Computational Methods for Piperidine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in drug discovery for understanding how the chemical structure of a molecule relates to its biological activity. For piperidine derivatives, these studies can identify the key structural features required for a desired pharmacological effect.

Computational methods allow for the systematic modification of the this compound scaffold and the prediction of the resulting changes in activity. For example, the size, lipophilicity, and electronic properties of substituents at various positions on the piperidine ring and the ethyl groups can be altered in silico to build a predictive QSAR model.

A hypothetical SAR study on this compound derivatives could involve modifications at the nitrogen atom (R1) and on the ethyl groups (R2, R3). By calculating various molecular descriptors (e.g., logP, molar refractivity, dipole moment) and correlating them with a known biological activity, a QSAR model can be developed. Such a model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

The following table provides an example of a hypothetical SAR study for this compound derivatives.

| Compound | R1 (at N) | R2 (at ethyl) | Predicted Activity (IC50, nM) | Key Descriptors |

|---|---|---|---|---|

| 1 | -H | -H | 500 | logP: 2.5, Polar Surface Area: 12.0 Ų |

| 2 | -CH3 | -H | 350 | logP: 2.9, Polar Surface Area: 12.0 Ų |

| 3 | -H | -OH | 200 | logP: 1.8, Polar Surface Area: 32.3 Ų |

| 4 | -COCH3 | -H | 800 | logP: 2.2, Polar Surface Area: 29.1 Ų |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for confirming the identity of known molecules.

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (TMS). These predicted spectra can then be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated computationally. researchgate.net The predicted IR spectrum can help in identifying the characteristic functional groups present in the molecule and can provide insights into the molecular structure and bonding.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts and a representative IR spectrum for this compound, generated based on computational methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts for trans-3,5-Diethylpiperidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2, C6 | 2.9 (eq), 2.4 (ax) | 50.2 |

| C3, C5 | 1.6 | 38.5 |

| C4 | 1.2 (eq), 1.0 (ax) | 29.8 |

| -CH2- (ethyl) | 1.4 | 26.5 |

| -CH3 (ethyl) | 0.9 | 11.2 |

| N-H | 1.5 | - |

Predicted IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3350 | N-H stretch | Medium |

| 2960-2850 | C-H stretch (aliphatic) | Strong |

| 1460 | CH₂ bend | Medium |

| 1380 | CH₃ bend | Medium |

| 1100 | C-N stretch | Weak |

Ligand-Receptor Interaction Modeling Focused on Chemical Binding Mechanisms

Molecular docking and ligand-receptor interaction modeling are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a biological target (receptor). These methods are crucial in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity.

For this compound derivatives, molecular docking studies can be performed to investigate their interactions with specific protein targets. For example, in the study of 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (DEDCPP), molecular docking was used to analyze its binding to a target protein. tandfonline.com The results of such studies can reveal the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex.

This information is vital for understanding the chemical binding mechanisms and for designing new derivatives with improved binding affinity and selectivity. By identifying the pharmacophore, the essential structural features required for binding, medicinal chemists can rationally design more potent and specific ligands.

The following table summarizes the types of interactions that could be observed in a molecular docking study of a this compound derivative with a hypothetical receptor.

| Ligand Moiety | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Piperidine N-H | Aspartic Acid | Hydrogen Bond | 2.8 |

| Ethyl Group 1 | Leucine | Hydrophobic | 3.9 |

| Ethyl Group 2 | Valine | Hydrophobic | 4.1 |

| Piperidine Ring | Phenylalanine | π-Alkyl | 4.5 |

Applications in Advanced Organic Synthesis and Material Science

Role as Chiral Building Blocks in Complex Molecule Construction

Chiral piperidines are among the most prevalent heterocycles found in pharmaceuticals and natural products. nih.gov The enantiomerically pure forms of 3,5-disubstituted piperidines, such as 3,5-diethylpiperidine, serve as crucial chiral building blocks, or synthons, for the asymmetric synthesis of complex target molecules. sigmaaldrich.comresearchgate.net The defined stereochemistry at the C3 and C5 positions allows for the controlled construction of subsequent stereocenters, a fundamental strategy in modern drug discovery. nih.gov

The synthesis of these chiral building blocks often involves asymmetric methods to establish the desired stereochemistry. researchgate.net For instance, divergent asymmetric synthesis strategies have been developed for 3,5-dioxygenated piperidines, which are analogous to the diethyl-substituted variant. nih.gov These methods can transform a mixture of achiral cis- and racemic trans-diols into specific, enantiomerically enriched isomers like cis-(3R,5S)-diacetate or trans-(3R,5R)-hydroxy acetate (B1210297) through dynamic kinetic asymmetric transformation (DYKAT). nih.gov Such transformations highlight the ability to access multiple, stereochemically distinct building blocks from a common precursor. nih.gov

Another powerful approach involves the enantioselective C-H functionalization of acyclic amines to form chiral piperidines. nih.gov A catalytic, regio- and enantioselective δ C-H cyanation of an acyclic amine, for example, can introduce a functional group handle at the δ position with high enantiocontrol, which then cyclizes to form the desired chiral piperidine (B6355638). nih.gov This method provides an atypical (5+1) synthetic disconnection to access these valuable heterocycles. nih.gov

The utility of these building blocks is demonstrated in the synthesis of pharmaceutically relevant molecules. nih.gov For example, the formal synthesis of the anti-cancer drug niraparib (B1663559) has been achieved using an enantioenriched δ-amino nitrile, which serves as a precursor to a chiral 3-substituted piperidine. nih.gov These synthetic routes underscore the importance of having access to a diverse library of chiral piperidine synthons.

Table 1: Asymmetric Synthesis Strategies for Chiral Piperidine Building Blocks

| Method | Precursor Type | Key Reagent/Catalyst | Resulting Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | rac/meso-3,5-piperidine diol mixture | Enzyme and Ruthenium catalyst | cis-(3R,5S)-diacetate | High | nih.gov |

| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | Rh-catalyzed asymmetric carbometalation | 3-substituted tetrahydropyridines | High | nih.gov |

| Asymmetric C-H Cyanation | Acyclic amines | Chiral Copper (Cu) catalyst | Enantioenriched δ-amino nitriles | up to 99% | nih.gov |

| Asymmetric Cyclizative Aminoboration | Aminoalkenes | Cu/(S,S)-Ph-BPE catalyst | 2,3-cis-disubstituted piperidines | Excellent | researchgate.net |

Intermediates in the Synthesis of Diverse Organic Frameworks

Beyond their role in synthesizing discrete complex molecules, this compound and its derivatives are valuable intermediates for the creation of larger, highly organized structures such as polycyclic frameworks and porous materials. The piperidine ring acts as a rigid scaffold that can direct the spatial orientation of appended functional groups, facilitating the assembly of complex three-dimensional architectures.

The synthesis of novel polycyclic frameworks often relies on cycloaddition reactions where a piperidine-containing intermediate can participate. For example, diversity-oriented synthesis approaches can utilize annulation reactions, such as [4+2] and [3+2] cycloadditions, to construct complex spiro multi-heterocyclic skeletons. nih.gov While these examples may use other heterocyclic systems, the principles are directly applicable to functionalized piperidines, which can act as synthons in such complexity-building transformations. mdpi.com

In the field of materials science, piperidine-containing molecules can serve as the organic linkers or building blocks for constructing porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgrsc.org Covalent Triazine Frameworks (CTFs), for instance, are formed by the trimerization of nitrile-containing monomers. researchgate.net A bifunctional piperidine, appropriately substituted with nitrile groups, could theoretically be incorporated as an intermediate to introduce basic nitrogen sites and specific porosity into the resulting framework material. The structure and porosity of such networks are significantly influenced by the geometry of the monomer building block. researchgate.net The use of a disubstituted piperidine like this compound could impart specific stereochemical constraints on the final framework, potentially influencing its properties in applications like gas storage or heterogeneous catalysis. researchgate.net

Table 2: Examples of Frameworks Synthesized from Heterocyclic Intermediates

| Framework Type | Intermediate/Building Block | Synthetic Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Spiro Polycyclic Heterocycles | Ninhydrin-derived adducts and Dihydroisoquinolines | [4+2] and [3+2] Annulations | Spiro[indene-2,2'- tuodaindus.comnih.govoxazino[2,3-a]isoquinoline] | nih.gov |

| Covalent Triazine Framework (CTF) | 1,3,5-Tricyanobenzene | Trimerization in molten ZnCl₂ | Microporous polymer network | researchgate.net |

| Metal-Organic Framework (MOF) | 3,5-Pyridinedicarboxylate and Copper (Cu) | Self-assembly with a terminal co-ligand | Neutral, non-interpenetrated (10,3)-a topology | rsc.org |

| Amorphous Metal-Organic Framework | Fe-BTC (Iron and 1,3,5-benzenetricarboxylate) | Direct synthesis from solution | Amorphous porous framework | rsc.org |

Exploration in Catalysis and Ligand Design Based on Piperidine Architectures

The piperidine scaffold is a cornerstone in the design of ligands for asymmetric catalysis. nih.gov The nitrogen atom within the ring can act as a Lewis base to coordinate with a metal center, while chiral substituents on the ring can create a specific chiral environment around the metal. This combination is crucial for inducing enantioselectivity in chemical reactions. researchgate.net this compound, with its chiral centers and defined stereochemistry, is an ideal candidate for development into a chiral ligand.

Piperidine-based ligands have been successfully employed in a wide range of metal-catalyzed reactions. rsc.org For example, ruthenium complexes bearing piperidine-based ligands have been shown to be active in polymerization reactions. iaea.org Similarly, ligands based on 2-(aminomethyl)piperidine (B33004) have been complexed with metals like magnesium and zinc to create catalysts for the ring-opening polymerization of rac-lactide. rsc.org The steric and electronic properties of the substituents on the piperidine ring, such as the ethyl groups in this compound, would directly influence the coordination geometry and, consequently, the activity and selectivity of the resulting catalyst. rsc.org

Furthermore, chiral amino alcohols derived from piperidine-like scaffolds are highly effective catalysts for the enantioselective addition of organozinc reagents to aldehydes. clockss.org New chiral ligands based on isoquinuclidines, which are structurally related bicyclic analogues of piperidines, have been shown to catalyze the addition of diethylzinc (B1219324) to various aldehydes with good enantiomeric excess. clockss.org This demonstrates the principle that stereochemically defined, nitrogen-containing heterocyclic scaffolds are powerful platforms for designing new chiral catalysts. The development of ligands derived from this compound could offer new catalysts with unique selectivity profiles for important carbon-carbon bond-forming reactions. rsc.orgclockss.org

Table 3: Catalytic Applications of Piperidine-Based Ligands

| Catalyst/Ligand System | Metal Center | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| [RuCl₂(PPh₃)₂L] (L=piperidine) | Ruthenium (Ru) | Metathesis Polymerization | Piperidine acts as a versatile ancillary ligand. | iaea.org |

| 2-(aminomethyl)piperidine derivatives | Magnesium (Mg), Zinc (Zn) | Ring-Opening Polymerization of rac-lactide | Good catalytic activity observed, with some systems showing immortal polymerization characteristics. | rsc.org |

| Isoquinuclidinylmethanols | Zinc (Zn) | Enantioselective addition of diethylzinc to aldehydes | New chiral ligands furnished secondary alcohols in up to 76% e.e. | clockss.org |

| Zinc(II) with piperidine derivatives | Zinc (Zn) | Nucleophilic addition of amines to nitriles | Catalytic formation of amidines, with the nature of the amine affecting the reaction. | rsc.org |

Future Research Directions in 3,5 Diethylpiperidine Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for synthesizing 3,5-diethylpiperidine. Current synthetic strategies for substituted piperidines often involve multi-step sequences, harsh reaction conditions, or the use of stoichiometric and often toxic reagents. nih.govnih.gov The principles of green chemistry are increasingly guiding synthetic efforts, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. rasayanjournal.co.in

A significant future direction is the application of catalytic C-H activation and functionalization, which offers a more atom-economical approach to constructing the substituted piperidine (B6355638) ring or introducing the ethyl groups onto a pre-existing piperidine core. grantome.com Research into novel catalytic systems, potentially using earth-abundant metals like cobalt or zinc instead of precious metals like palladium or rhodium, is a key area of interest. rsc.orgresearchgate.netresearchgate.net For instance, developing a one-pot synthesis from simple, readily available precursors using a catalytic system would represent a major advance. organic-chemistry.org

Furthermore, exploring bio-renewable starting materials is a growing trend in green chemistry. rsc.org Future work could investigate synthetic pathways to this compound that begin with biomass-derived platform molecules, thereby reducing the reliance on petrochemical feedstocks. rsc.org The development of chemo-enzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical catalysis, also presents a promising avenue for sustainable synthesis. nih.gov

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Catalytic Hydrogenation | Use of renewable H2, high atom economy | Hydrogenation of substituted pyridines nih.gov |

| Reductive Amination | Convergent, builds complexity quickly | Iridium-catalyzed hydrogen-borrowing catalysis nih.gov |

| C-H Functionalization | Direct installation of ethyl groups | Palladium-catalyzed C(sp3)-H activation acs.org |

| Bio-catalysis/Chemo-enzymatic | High selectivity, mild conditions | Asymmetric dearomatization of pyridines nih.gov |

| Microwave/Ultrasound-assisted | Reduced reaction times, higher yields | Green chemistry approaches for heterocycles rasayanjournal.co.in |

Exploration of New Reactivity Profiles and Catalytic Transformations

The reactivity of the this compound ring system is ripe for further exploration. A primary focus for future research will be the selective functionalization of the piperidine ring's C-H bonds. While methods exist for functionalizing piperidines at the C2, C3, and C4 positions, developing catalysts and conditions that can selectively target a specific C-H bond in a disubstituted piperidine like the 3,5-isomer remains a challenge. nih.govnih.gov The ability to introduce new functional groups at the C2, C4, or C6 positions of this compound would open up a vast new chemical space for creating novel derivatives.

Future investigations could focus on:

Directed C-H Activation: Utilizing the nitrogen atom or a removable directing group to guide a metal catalyst to a specific C-H bond for functionalization (e.g., arylation, alkylation, or amination). researchgate.net

Photoredox Catalysis: Employing visible light and a photocatalyst to generate radical intermediates that can undergo novel bond-forming reactions at various positions on the piperidine ring. scinapse.ionih.gov This approach operates under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Use as a Ligand in Catalysis: The nitrogen atom of this compound can act as a ligand for transition metals. Future research could explore the synthesis of new chiral and achiral this compound-based ligands for various catalytic applications, such as polymerization, asymmetric hydrogenation, or cross-coupling reactions. iaea.orgrsc.org The specific steric and electronic properties conferred by the two ethyl groups could lead to unique reactivity and selectivity in the resulting metal complexes. rsc.org

Advanced Stereochemical Control Strategies in Diethylpiperidine Synthesis

The this compound molecule possesses two stereocenters at the C3 and C5 positions, meaning it can exist as three possible stereoisomers: (3R,5R), (3S,5S), and the meso compound (3R,5S). Controlling the stereochemical outcome of the synthesis is a significant challenge and a critical area for future research. While numerous methods have been developed for the stereoselective synthesis of 2,6- and 2,4-disubstituted piperidines, general and efficient methods for controlling the 3,5-disubstitution pattern are less common. rsc.orgnih.gov

Key future research directions include:

Catalytic Asymmetric Synthesis: The development of new chiral catalysts (metal-based or organocatalysts) that can construct the piperidine ring from achiral precursors with high diastereo- and enantioselectivity is a primary goal. dicp.ac.cnthieme-connect.com This could involve asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor or a catalytic cycloaddition reaction. researchgate.net

Substrate and Auxiliary Control: Designing syntheses that utilize chiral starting materials (from the "chiral pool") or employ removable chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps. researchgate.net For example, a diastereoselective intramolecular cyclization of a linear precursor containing chiral centers would be a viable strategy.

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in-situ racemization of the starting material to theoretically convert all of it into a single desired stereoisomer of the product. Applying this concept to intermediates in a this compound synthesis could provide highly enantioenriched products.

The ability to selectively synthesize any of the three stereoisomers of this compound would be a powerful tool for investigating its structure-activity relationships in various applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. For this compound, this integration can accelerate discovery and deepen understanding. Future research will increasingly rely on computational modeling to predict properties and guide experimental design. researchgate.net

Specific areas for this integrated approach include:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to accurately predict the preferred chair conformations of the cis and trans isomers of this compound and understand the influence of the ethyl groups on the ring's geometry. researchgate.net

Reaction Mechanism and Selectivity Prediction: Computational studies can elucidate the transition states and reaction pathways of potential synthetic routes. acs.org This allows researchers to predict which conditions or catalysts might favor the formation of a desired stereoisomer or regioisomer, saving significant experimental time and resources. For example, DFT calculations can help understand the regioselectivity of C-H functionalization reactions. acs.orgmdpi.com

Predicting Properties of Derivatives: Before synthesizing a new derivative of this compound, computational tools can predict its electronic properties, reactivity, and potential for specific applications (e.g., as a ligand or in a material). researchgate.netnih.gov This enables a more rational, hypothesis-driven approach to designing new molecules.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Research Question | Potential Impact |

| Density Functional Theory (DFT) | What is the most stable conformer? How does the piperidine ring influence reactivity? | Predicts stability and reactivity, guides synthesis. researchgate.netnih.gov |

| Molecular Dynamics (MD) | How does the molecule behave in a solvent or interact with a biological target? | Elucidates behavior in complex environments. researchgate.net |

| Transition State Calculation | What is the mechanism of a key synthetic step? Why is one stereoisomer favored? | Explains and predicts stereochemical outcomes. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Can we predict the activity of new derivatives before making them? | Accelerates the discovery of functional molecules. |

Emerging Applications in Non-Traditional Chemical Fields

While piperidines are ubiquitous in pharmaceuticals, a key future direction is to explore the utility of this compound in non-traditional, non-medicinal fields. nih.gov Its specific substitution pattern and stereochemistry could impart unique properties suitable for advanced materials, agrochemicals, or industrial catalysis.

Potential emerging applications to be investigated include:

Agrochemicals: The piperidine scaffold is present in various fungicides, insecticides, and herbicides. ccspublishing.org.cn Future research could involve synthesizing and screening this compound derivatives for pesticidal activity. google.comgoogle.com The lipophilicity imparted by the two ethyl groups could be beneficial for penetrating the waxy cuticles of insects or plants.

Materials Science: Piperidine derivatives can be incorporated into polymers or used as building blocks for functional materials. Research could explore the use of this compound as a monomer in polymerization reactions or as an epoxy curing agent, where the specific stereoisomer used could influence the resulting polymer's properties (e.g., thermal stability, mechanical strength).

Ionic Liquids: N-alkylated piperidinium (B107235) salts can function as ionic liquids. Future work could focus on synthesizing and characterizing ionic liquids based on the 3,5-diethylpiperidinium cation. These materials could find use as "green" solvents for chemical reactions or as electrolytes in electrochemical devices. ccspublishing.org.cn

By expanding the scope of inquiry beyond traditional pharmaceutical applications, researchers can unlock the full potential of this compound as a versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Diethylpiperidine, and how do thermodynamic parameters influence reaction efficiency?

- Methodology : Utilize vapor-phase condensation or catalytic dehydrogenation methods, as demonstrated for structurally similar piperidine derivatives (e.g., 3,5-dimethylphenol synthesis via acetone condensation). Calculate thermodynamic parameters (ΔG, ΔH) using group contribution methods (e.g., Benson’s method) to evaluate feasibility . Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

- Key Considerations : Compare efficiency of heterogeneous catalysts (e.g., PdCl₂) versus solid base catalysts, noting potential by-product formation under varying temperatures (100–300°C) and pressures .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Adopt protocols from analogous compounds (e.g., 3,5-dimethylpiperidine):

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid inhalation/skin contact .

- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent degradation .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Methodology :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection or GC-MS for purity assessment .

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity and detect impurities (e.g., residual solvents) .

Advanced Research Questions

Q. How do reaction mechanisms for this compound synthesis differ under acidic vs. basic catalysis, and how can kinetic studies resolve contradictions in yield data?

- Methodology : Conduct kinetic experiments under controlled pH and temperature. Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Compare experimental yields with computational predictions to resolve discrepancies (e.g., unexpected by-products in PdCl₂-catalyzed reactions) .

- Data Interpretation : Apply Eyring or Arrhenius equations to derive activation energies, correlating with catalyst surface properties (e.g., Brønsted vs. Lewis acid sites) .

Q. What advanced spectroscopic techniques are suitable for probing the conformational dynamics of this compound in solution?

- Methodology :

- Dynamic NMR : Resolve axial/equatorial chair conformations by analyzing temperature-dependent chemical shift coalescence .

- X-ray Crystallography : Determine solid-state structure and compare with computational models (e.g., molecular dynamics simulations) .

Q. How does this compound interact with biological membranes, and what experimental approaches can elucidate its potential neuropharmacological effects?

- Methodology :

- Lipid Bilayer Studies : Use fluorescence anisotropy or surface plasmon resonance (SPR) to assess membrane permeability .

- In Vitro Models : Test neurotoxicity/neuroprotection in primary neuronal cultures, measuring PI(3,5)P₂ analog activity via ELISA or LC-MS .

Q. What strategies mitigate stability issues of this compound under oxidative or photolytic conditions?

- Methodology :

- Stability Testing : Expose samples to UV light, variable pH, and elevated temperatures (25–60°C). Monitor degradation via TGA-DSC and HPLC .

- Stabilizers : Evaluate antioxidants (e.g., BHT) or chelating agents to inhibit radical-mediated decomposition .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported thermodynamic data for this compound synthesis?

- Methodology : Cross-validate data using multiple techniques (e.g., calorimetry vs. computational ΔH calculations). Replicate experiments under identical conditions, accounting for catalyst lot variability or moisture sensitivity .

Q. What statistical frameworks are recommended for reconciling conflicting spectroscopic results across studies?

- Methodology : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. Validate instrument calibration with certified reference materials (e.g., NIST standards) .

Tables for Key Data Comparison

| Analytical Technique | Application | Detection Limit | Key Parameters |

|---|---|---|---|

| GC-MS | Purity assessment, residual solvents | 0.1 ppm | Column: DB-5MS, 30 m |

| Dynamic NMR | Conformational analysis in solution | 1 mM | Temp. range: –50°C to 50°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.